molecular formula C12H17Cl3Si B579614 Trichloro(6-phenylhexyl)silane CAS No. 18035-33-1

Trichloro(6-phenylhexyl)silane

Cat. No.: B579614
CAS No.: 18035-33-1
M. Wt: 295.703
InChI Key: ODIAUNNUTSSHMI-UHFFFAOYSA-N
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Description

Trichloro(6-phenylhexyl)silane is a versatile organosilicon compound that serves as a critical building block and coupling agent in advanced materials research. Its molecular structure, featuring a reactive trichlorosilyl head group and a extended phenylhexyl tail, allows it to form stable covalent bonds with inorganic surfaces such as glass, silicon wafers, and metal oxides, while simultaneously providing an organic functional interface . This capability is fundamental in surface engineering for creating tailored monolayers and functionalized substrates with specific properties, such as enhanced hydrophobicity or specific chemical affinity. In the field of nanotechnology, this compound is employed to precisely modify nanoparticles and other nanostructures, facilitating their dispersion in organic matrices or enabling their subsequent functionalization for sensor development and other advanced applications. Furthermore, the compound's organic tail can be integrated into polymer systems or serve as an anchor for further synthetic modification, making it a valuable intermediate in the synthesis of more complex hybrid organic-inorganic materials. Its reactivity requires careful handling under controlled, moisture-free conditions, making it suitable for use by experienced researchers in laboratory settings .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trichloro(6-phenylhexyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17Cl3Si/c13-16(14,15)11-7-2-1-4-8-12-9-5-3-6-10-12/h3,5-6,9-10H,1-2,4,7-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODIAUNNUTSSHMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCCC[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90699508
Record name Trichloro(6-phenylhexyl)silane
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Molecular Weight

295.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18035-33-1
Record name Trichloro(6-phenylhexyl)silane
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Record name Trichloro(6-phenylhexyl)silane
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Hydrolysis:c₁₂h₁₇sicl₃ + 3h₂o → C₁₂h₁₇si Oh ₃ + 3hcl

The resulting 6-phenylhexylsilanetriol is a key intermediate. The next step is polycondensation, where these intermediates link together.

Condensation:n C₁₂h₁₇si Oh ₃ → C₁₂h₁₇sio₁.₅ N + 1.5n H₂o

Functionalization of Nanostructured Materials

Trichloro(6-phenylhexyl)silane is a versatile coupling agent used for the surface modification of various nanostructured materials. Its utility stems from the dual reactivity of its molecule: the trichlorosilyl (B107488) group provides a robust anchor to surfaces rich in hydroxyl groups, while the phenylhexyl chain imparts new surface properties.

Surface Modification of Metal Oxide Nanoparticles (e.g., SiO₂)

Metal oxide nanoparticles, particularly silica (B1680970) (SiO₂), are widely used as fillers and functional additives. However, their native surfaces are typically hydrophilic due to the presence of silanol (Si-OH) groups, which can lead to poor dispersion in nonpolar polymer matrices and undesirable interactions in certain applications. cetjournal.it

This compound is an excellent agent for modifying the surface of SiO₂ nanoparticles. cfsilicones.com The modification process involves a chemical reaction between the trichlorosilyl group of the silane (B1218182) and the surface hydroxyl groups of the silica nanoparticles. mdpi.com This reaction, typically carried out in a dry organic solvent to control the reaction rate, forms strong, covalent Si-O-Si bonds, grafting the silane molecule onto the nanoparticle surface.

The result is a core-shell type structure where the inorganic SiO₂ core is covered by a layer of organic 6-phenylhexyl chains. This modification has several key effects:

Hydrophobicity: The phenylhexyl groups render the nanoparticle surface hydrophobic, improving its compatibility and dispersibility in organic solvents and polymer matrices.

Altered Surface Chemistry: The aromatic phenyl ring provides specific interaction capabilities, such as π-π stacking. This is particularly valuable in applications like high-performance liquid chromatography (HPLC), where silica functionalized with phenylhexylsilane shows strong recognition for aromatic compounds, enabling enhanced separation. cfsilicones.com

Improved Dispersion: By preventing agglomeration, functionalization leads to a more uniform distribution of nanoparticles within a composite material, which is crucial for achieving enhanced mechanical or optical properties. mdpi.com

Property **Before Functionalization (Bare SiO₂) **After Functionalization with this compound Underlying Mechanism
Surface Nature HydrophilicHydrophobicReplacement of surface -OH groups with nonpolar phenylhexyl chains.
Dispersion in Nonpolar Media Poor (agglomeration)GoodSteric hindrance from the organic layer prevents direct particle-particle contact.
Specific Interactions Hydrogen bondingπ-π stacking, van der Waals forcesPresence of the terminal phenyl group on the grafted chain.

Functionalization of Carbon-Based Nanomaterials (e.g., Graphene, CNTs)

Carbon nanotubes (CNTs) and graphene possess exceptional mechanical and electrical properties, but their inert, nonpolar surfaces make them difficult to disperse and interface with other materials, particularly polymers. mdpi.com Functionalization is a key strategy to overcome these limitations. semanticscholar.org

While direct covalent functionalization of the pristine graphitic lattice of CNTs and graphene is possible, a common approach involves first introducing hydroxyl or carboxyl groups onto their surface through oxidation (e.g., acid treatment). semanticscholar.orgchemrestech.com These oxygen-containing groups then serve as anchor points for silane coupling agents like this compound.

The functionalization mechanism is analogous to that for metal oxides: the trichlorosilyl group reacts with the surface hydroxyl groups on the oxidized nanomaterial. This process covalently attaches the 6-phenylhexyl chains to the surface of the graphene sheets or CNTs. nih.govmdpi.com

This modification achieves several goals:

Enhanced Solubility/Dispersibility: The grafted organic chains disrupt the strong van der Waals forces that cause CNTs or graphene sheets to bundle and agglomerate, improving their dispersion in organic solvents and polymer matrices. mdpi.comcase.edu

Improved Interfacial Adhesion: The phenylhexyl group can physically entangle with polymer chains or interact via π-π stacking with aromatic polymers, leading to stronger interfacial bonding in composites. This is critical for effective load transfer from the polymer matrix to the nanofiller. mdpi.com

Tunable Surface Properties: The introduction of the phenyl group provides specific chemical functionality that can be used for further reactions or to create surfaces with tailored properties like superhydrophobicity. case.edu

Integration into Nanocomposite Systems

The primary motivation for functionalizing nanoparticles with this compound is often their subsequent integration into nanocomposite systems to enhance the performance of a host material (typically a polymer). researchgate.net The functionalized nanoparticles are no longer just passive fillers but active components that improve the bulk properties of the material.

The improved dispersion and interfacial adhesion provided by the 6-phenylhexyl functionalization are critical. When nanoparticles are well-dispersed and strongly bonded to the matrix, they can effectively impart their superior properties. For instance:

Mechanical Reinforcement: Functionalized silica or carbon nanotubes, when integrated into a polymer, can significantly increase the composite's tensile strength, modulus, and toughness. The strong interface ensures that mechanical stress is efficiently transferred from the flexible polymer matrix to the rigid nanoparticles.

Thermal Stability: The incorporation of silane-functionalized nanomaterials can improve the thermal stability of polymers. mdpi.com The inorganic component (silica or the siloxane network at the interface) can act as a heat barrier.

Barrier Properties: In coatings, the well-dispersed, plate-like structure of functionalized graphene can create a tortuous path for the permeation of corrosive agents like water and oxygen, significantly enhancing the anti-corrosion performance of the coating. mdpi.com

The choice of this compound is particularly advantageous in composites where the polymer matrix is aromatic (e.g., polystyrene, polycarbonate) due to favorable π-π interactions between the silane's phenyl group and the polymer backbone, further strengthening the interface. mdpi.com

Reactivity, Hydrolysis, and Condensation Mechanisms of Trichloro 6 Phenylhexyl Silane

Hydrolysis Kinetics and Mechanisms of Trichlorosilane (B8805176) Moiety

The hydrolysis of the trichlorosilane group in Trichloro(6-phenylhexyl)silane is a critical first step in its reaction pathway, involving the replacement of chloro groups with hydroxyl groups to form silanols. gelest.comresearchgate.net This process is typically rapid, especially in the presence of water, and leads to the formation of reactive silanol (B1196071) intermediates. wikipedia.org

The general reaction for the hydrolysis of a trichlorosilane is as follows:

R-SiCl₃ + 3H₂O → R-Si(OH)₃ + 3HCl

Where R represents the 6-phenylhexyl group.

The kinetics of this hydrolysis are influenced by several factors, including the concentration of water, the solvent system, and the presence of catalysts. nih.gov

The choice of solvent significantly impacts the rate of hydrolysis of trichlorosilanes. The polarity of the solvent plays a crucial role; more polar solvents can stabilize the polar transition states involved in the nucleophilic attack on the silicon atom, thereby accelerating the reaction. upenn.edu For instance, the hydrolysis rate is expected to be faster in more polar solvents compared to nonpolar solvents like isooctane, assuming identical water content. upenn.edu

The solubility of water in the solvent is another critical factor. upenn.edu Solvents with higher water solubility can provide the necessary reactant for hydrolysis to proceed efficiently. upenn.edu However, an excess of water in the bulk solution can also lead to premature hydrolysis and condensation in the solution rather than on a desired substrate. upenn.edu The presence of alcohols as co-solvents can sometimes slow down the hydrolysis reaction. cfmats.com

Table 1: Effect of Solvent on Hydrolysis Characteristics

Solvent Property Influence on Hydrolysis Reference
Polarity Higher polarity generally increases reaction rate by stabilizing transition states. upenn.edu
Water Solubility Affects the availability of water for the hydrolysis reaction. upenn.edu

| Alcohol Co-solvent | Can decrease the rate of hydrolysis. | cfmats.com |

The hydrolysis of silanes can be catalyzed by both acids and bases. gelest.comcfmats.com Acid catalysis typically involves the protonation of the leaving group, making it a better leaving group and thus accelerating the nucleophilic attack by water. gelest.com Base catalysis, on the other hand, often involves the activation of the nucleophile (water or hydroxide (B78521) ions). nih.gov The pH of the reaction medium is a significant determinant of the hydrolysis rate, with the reaction being slowest at a neutral pH of 7 and accelerated under both acidic and alkaline conditions. cfmats.com

Catalysts that accelerate hydrolysis often also promote the subsequent condensation of the resulting silanols, leading to the formation of oligomers and larger polysiloxane networks. gelest.com The nature of the catalyst can influence the structure of the resulting polymer, with acid catalysis tending to produce less branched structures compared to the more condensed and branched clusters formed under basic conditions. nih.gov

The hydrolysis of this compound proceeds in a stepwise manner, with the sequential replacement of the three chloro groups by hydroxyl groups. This leads to the formation of various silanol intermediates: (6-phenylhexyl)dichlorosilanol (R-SiCl₂(OH)), (6-phenylhexyl)chlorodisilanol (R-SiCl(OH)₂), and finally (6-phenylhexyl)silanetriol (R-Si(OH)₃). acs.org

These silanol intermediates are generally highly reactive and unstable, readily participating in subsequent condensation reactions. gelest.com The persistence of these monomeric silanols in solution is often short-lived, especially under conditions that favor condensation. gelest.com Spectroscopic techniques can be employed to identify these transient intermediates under specific reaction conditions. acs.org The formation of these silanols is a prerequisite for the subsequent condensation and formation of a stable siloxane network. gelest.comelsevier.es

Catalytic Effects on Hydrolysis and Oligomerization

Condensation Reactions and Siloxane Network Formation

Following hydrolysis, the newly formed silanol groups of this compound are highly prone to condensation reactions. publish.csiro.auacs.org This process involves the formation of siloxane bonds (Si-O-Si), leading to the creation of dimers, oligomers, and eventually a cross-linked polysiloxane network. mdpi.com Water or alcohol is eliminated as a byproduct of these reactions. nih.gov

The general condensation reactions are:

2 R-Si(OH)₃ → (HO)₂Si(R)-O-Si(R)(OH)₂ + H₂O R-Si(OH)₃ + R-SiCl₃ → (HO)₂Si(R)-O-Si(R)Cl₂ + HCl (an example of co-condensation)

Several factors influence the rate of condensation and the degree of cross-linking in the resulting polysiloxane network:

pH: The pH of the solution significantly affects the condensation rate. mdpi.com Generally, condensation is favored at pH values different from the isoelectric point of silica (B1680970) (around pH 2-3).

Concentration: Higher concentrations of the silane (B1218182) coupling agent can lead to faster self-polymerization. cfmats.com

Temperature: Increasing the reaction temperature generally accelerates the condensation process, leading to faster gelation and potentially affecting the final structure. mdpi.com Higher temperatures can lead to the formation of non-uniform nanoparticles due to accelerated hydrolysis and condensation. mdpi.com

Catalyst: The same catalysts that promote hydrolysis often also catalyze condensation. acs.org The type of catalyst (acid or base) can influence the structure of the resulting network, with base catalysis often leading to more highly branched and cross-linked structures. nih.govacs.org

Solvent: The solvent can affect the solubility of the growing polymer chains and influence the final morphology of the network. publish.csiro.au

Table 2: Factors Influencing Condensation and Cross-linking

Factor Effect Reference
pH Significantly impacts condensation speed. mdpi.com
Concentration Higher concentrations increase the rate of self-polymerization. cfmats.com
Temperature Higher temperatures accelerate condensation but can affect uniformity. mdpi.com
Catalyst Influences both the rate and the structure of the resulting network. nih.govacs.org

| Solvent | Affects solubility and final morphology. | publish.csiro.au |

The condensation of (6-phenylhexyl)silanetriol is a complex process that leads to the evolution of various polysiloxane structures. Initially, linear or cyclic oligomers may form. elsevier.es As the reaction progresses, these smaller units can further condense to form larger, more complex three-dimensional networks. acs.org

The structure of the final polysiloxane is dependent on the reaction conditions. Under acidic conditions, the hydrolysis reaction is often faster than condensation, which can lead to the formation of more linear or less branched polymer chains. acs.org In contrast, under basic conditions, condensation is typically faster than hydrolysis, resulting in the formation of more compact, highly branched, and cross-linked particle-like structures. acs.org The steric hindrance from the bulky 6-phenylhexyl group can also influence the final structure of the polysiloxane network.

Factors Affecting Condensation Rates and Cross-linking Density

Interfacial Reactivity and Substrate Specificity

This compound is a trifunctional organosilane characterized by a phenylhexyl group, which imparts organic character, and a trichlorosilyl (B107488) head group, which is highly reactive toward various surfaces. tcichemicals.comresearchgate.net This dual nature allows it to act as a surface modifier and coupling agent, bridging inorganic substrates and organic materials. sigmaaldrich.comshinetsusilicones.com The reactivity is primarily dictated by the hydrolysis of the silicon-chlorine (Si-Cl) bonds to form reactive silanol (Si-OH) intermediates, which can then condense with other silanols or with hydroxyl groups present on substrate surfaces. shinetsusilicones.comvelocityscientific.com.au

Covalent Bonding with Hydroxylated Inorganic Substrates (e.g., SiO2, Al2O3, TiO2)

The primary mechanism for the surface modification of inorganic oxides with this compound involves the formation of stable, covalent siloxane (Si-O-Substrate) bonds. researchgate.netgelest.com This process is initiated by the rapid hydrolysis of the Si-Cl bonds in the presence of surface-adsorbed water or atmospheric moisture, yielding a silanetriol intermediate, (6-phenylhexyl)silane-triol, and hydrochloric acid (HCl). shinetsusilicones.comresearchgate.net This highly reactive intermediate then readily condenses with the surface hydroxyl (-OH) groups present on inorganic substrates like silicon dioxide (SiO2), aluminum oxide (Al2O3), and titanium dioxide (TiO2). sigmaaldrich.comresearchgate.net

The trifunctional nature of the trichlorosilyl group allows for not only bonding to the surface but also for cross-polymerization with adjacent silane molecules, forming a dense, polymeric siloxane network on the substrate. velocityscientific.com.au This results in a robust, hydrophobic surface layer due to the outward orientation of the 6-phenylhexyl groups. velocityscientific.com.aunih.gov The reactivity of these hydroxylated surfaces with silanes is well-documented, forming the basis for applications in chromatography, material science, and electronics. tcichemicals.comvelocityscientific.com.au For instance, silica surfaces modified with alkyltrichlorosilanes exhibit increased hydrophobicity and stability in acidic conditions. velocityscientific.com.au Similarly, modifying TiO2 surfaces can improve the dispersion of the particles in various media and alter their photocatalytic and hydrophilic/hydrophobic properties. gelest.comedi-info.irmdpi.com

Research on related compounds demonstrates this reactivity. A study on polypropylene (B1209903) nanocomposites utilized SiO2 nanoparticles surface-modified with trichlorohexylsilane, a structurally similar compound, to enhance hydrophobicity and promote grafting reactions. nih.gov Another investigation reported the fabrication of solid-phase microextraction fibers where sputtered silicon was derivatized with 6-phenylhexyl silane, highlighting its ability to functionalize silica-based surfaces. researchgate.netbyu.edu The general reaction scheme with a hydroxylated substrate (M-OH, where M = Si, Al, Ti) proceeds via hydrolysis followed by condensation, creating a durable organic thin film.

Table 1: Interaction of this compound with Hydroxylated Inorganic Substrates

Substrate Active Surface Group Bonding Type Resulting Surface Property
Silicon Dioxide (SiO2) Silanol (Si-OH) Covalent (Si-O-Si) Increased hydrophobicity, formation of a stable organic layer. sigmaaldrich.comvelocityscientific.com.aunih.gov
Aluminum Oxide (Al2O3) Alumina-hydroxyl (Al-OH) Covalent (Si-O-Al) Improved adhesion and compatibility between the oxide and organic polymers. obrnutafaza.hr

Surface Grafting onto Polymeric Architectures

This compound can be used to modify the surfaces of polymers or be integrated into polymer composites, a process broadly referred to as surface grafting. nih.govrsc.org The method of interaction depends on the functionality of the polymer.

For polymers containing reactive groups such as hydroxyls—for example, poly(vinyl alcohol) (PVA)—the silane can be directly grafted onto the polymer backbone. google.com The reaction proceeds through the condensation of the silane's hydrolyzed Si-OH groups with the polymer's -OH groups, forming a covalent Si-O-C linkage. This modifies the polymer's surface properties, for instance, by creating a release coating. google.com

In the context of non-functionalized, hydrophobic polymers like polypropylene (PP), this compound is more commonly used to modify inorganic fillers (like SiO2) that are then blended into the polymer matrix. nih.gov The hydrophobic 6-phenylhexyl group of the silane, now covalently bonded to the filler, has favorable interactions with the non-polar polymer matrix. This improves the dispersion of the filler and enhances the interfacial adhesion between the inorganic and organic phases, leading to nanocomposites with improved mechanical properties such as strength and toughness. nih.gov This strategy leverages the silane as a coupling agent to create a "graft-type" nanocomposite where the filler is effectively grafted into the matrix via the silane intermediary. nih.gov

Table 3: Methods of Surface Grafting with Polymeric Architectures

Polymer Type Grafting Strategy Mechanism Result
Functional Polymers (e.g., Poly(vinyl alcohol)) Direct grafting onto the polymer. google.com Condensation reaction between silanol groups and polymer hydroxyl groups. google.com Covalent attachment of silane to the polymer, altering surface properties like wettability and adhesion. google.com

Table of Mentioned Compounds

Compound Name
This compound
Silicon Dioxide (SiO2)
Aluminum Oxide (Al2O3)
Titanium Dioxide (TiO2)
(6-phenylhexyl)silane-triol
Hydrochloric Acid (HCl)
Phenyltrimethoxysilane (PTMS)
Trichlorohexylsilane
Poly(vinyl alcohol) (PVA)

Fabrication and Engineering of Trichloro 6 Phenylhexyl Silane Derived Materials

Design and Growth of Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a substrate surface. uni-tuebingen.de For organosilanes like Trichloro(6-phenylhexyl)silane, this process typically occurs on hydroxyl-rich surfaces, such as silicon with its native oxide layer, glass, or other metal oxides. uni-tuebingen.denist.gov The trichlorosilyl (B107488) group acts as a reactive anchor, while the phenylhexyl tail forms the outer surface of the monolayer, defining its chemical and physical properties. nist.gov The stability of these monolayers is derived from the strong covalent siloxane bonds (Si-O-Si) formed between the silane (B1218182) headgroup and the substrate, as well as cross-linking between adjacent molecules. researchgate.net

Solution-phase deposition is a common and accessible method for forming SAMs. The process relies on the controlled hydrolysis and condensation of the silane precursor onto a substrate immersed in a liquid solution. arxiv.org

Key Steps and Considerations:

Substrate Preparation: The substrate must be rigorously cleaned to remove organic contaminants and ensure a high density of surface hydroxyl (-OH) groups. A common cleaning agent is the "piranha solution," a mixture of sulfuric acid and hydrogen peroxide. uni-tuebingen.de

Solvent Selection: The deposition is carried out in an anhydrous organic solvent, such as toluene (B28343) or hexane. The absence of water in the bulk solution is critical to prevent premature polymerization and aggregation of the this compound molecules before they can assemble on the substrate surface. arxiv.orgwebsite-files.com

Deposition Process: The cleaned substrate is immersed in the dilute silane solution. The this compound molecules adsorb onto the surface, where the reactive trichlorosilyl headgroups react with trace amounts of surface-adsorbed water and the substrate's hydroxyl groups. This reaction forms strong covalent bonds. uni-tuebingen.deresearchgate.net

Rinsing and Curing: After a designated immersion time, the substrate is removed, rinsed with fresh solvent to remove any non-covalently bonded molecules, and often thermally cured to promote further cross-linking within the monolayer, enhancing its stability.

Vapor-phase deposition offers a highly controlled, solvent-free alternative for creating high-quality SAMs. website-files.com In Chemical Vapor Deposition (CVD), a volatilized precursor is transported to a heated substrate within a vacuum chamber, where it reacts to form a thin film. pvateplaamerica.com

Process Parameters:

Precursor Volatilization: this compound is heated in a reservoir to generate a sufficient vapor pressure or introduced into the chamber via a carrier gas. pvateplaamerica.com

Substrate Temperature: The substrate is typically heated to temperatures between 50°C and 120°C to facilitate the chemical reaction between the silane and the surface. pvateplaamerica.com

Reaction Environment: The deposition is performed under dry, controlled-atmosphere conditions, which favors the formation of a uniform monolayer by minimizing gas-phase polymerization. website-files.compvateplaamerica.com

Vapor-phase deposition is particularly advantageous for coating complex geometries and micro-electromechanical systems (MEMS), where liquid-based methods might fail due to issues like bubble trapping. researchgate.net This technique offers high reproducibility, making it suitable for industrial applications. website-files.com

The functional properties of a SAM are dictated by the packing density and orientation of the constituent molecules. nist.gov For this compound, these attributes are influenced by several factors:

Headgroup Chemistry: The trichlorosilyl headgroup is trifunctional, meaning it can form up to three siloxane bonds. One bond typically forms with the substrate, while the other two can form lateral, in-plane cross-links with adjacent silane molecules. This extensive cross-linking leads to the formation of densely packed and structurally robust monolayers. nist.gov

Alkyl Chain and Terminal Group: The six-carbon (hexyl) chain provides flexibility, while intermolecular van der Waals and π-π stacking interactions involving the terminal phenyl groups contribute to the ordering and orientation of the molecules within the monolayer.

Deposition Conditions: Parameters such as precursor concentration, deposition time, and temperature significantly impact the final quality of the film. uni-tuebingen.de Longer deposition times or higher temperatures can promote more complete surface coverage and a higher degree of cross-linking, leading to a denser film.

Techniques such as infrared (IR) spectroscopy and near-edge X-ray absorption fine structure (NEXAFS) spectroscopy can be employed to analyze the molecular orientation within the completed SAM. nist.gov

Building multilayer structures with silanes is achievable through sequential deposition processes. After the formation of an initial SAM of this compound, subsequent layers can be added. This can be accomplished by chemically modifying the terminal phenyl groups of the first layer to create a new reactive surface, upon which a second, different silane can be assembled. Alternatively, multilayer films can be formed using sol-gel methods where successive layers are applied. researchgate.net This step-by-step approach allows for the fabrication of complex, stratified films with tailored properties at each level, enabling the design of advanced functional materials.

Control of Monolayer Density and Orientation

Development of Thin Films and Coatings

Beyond single-molecule-thick monolayers, this compound is a precursor for fabricating thicker films and coatings, primarily through sol-gel processes. sps-polos.com A sol-gel process involves the hydrolysis and condensation of precursors in a solution (sol) to form an integrated, porous network (gel). researchgate.netsps-polos.com This gel can then be applied to a substrate to form a solid coating.

Spin coating and dip coating are two prevalent liquid-phase techniques used to deposit sol-gel films onto substrates. sps-polos.com Both methods are valued for their ability to produce uniform films from a precursor solution.

Spin Coating: This technique is ideal for producing highly uniform thin films on flat substrates. ossila.com The process involves dispensing the silane-based sol onto the center of a substrate, which is then rotated at high speed. The centrifugal force causes the solution to spread radially, and excess liquid is flung off the edges, leaving a thin, even film. sps-polos.comossila.com The final film thickness is determined by the sol's viscosity, the spin speed, and the duration of the spin cycle.

Dip Coating: This method is well-suited for coating objects with more complex shapes. researchgate.net The process involves three main stages:

Immersion: The substrate is submerged in the precursor sol at a constant speed.

Dwell Time: The substrate remains stationary within the solution to allow for initial adsorption.

Withdrawal: The substrate is pulled out of the sol at a constant speed. A thin layer of the sol adheres to the surface, and the solvent begins to evaporate, leaving the gelled film. researchgate.net

The table below provides a comparison of these two widely used coating methodologies.

Table 2: Comparison of Spin Coating and Dip Coating Techniques

Feature Spin Coating Dip Coating
Principle Centrifugal force spreads liquid over a rotating flat substrate. ossila.com Substrate is dipped into and withdrawn from a coating solution. researchgate.net
Substrate Geometry Best suited for flat, planar substrates. researchgate.net Can be used for complex, non-planar shapes; coats all immersed surfaces. researchgate.net
Film Uniformity Excellent uniformity on flat surfaces. ossila.com Generally good uniformity, but can be affected by withdrawal speed and solution properties.
Material Consumption Higher material waste as excess solution is spun off. More efficient use of material.
Process Speed Very fast, with short cycle times. ossila.com Slower, with process times ranging from minutes to hours. scribd.com

| Typical Applications | Semiconductor wafers, optical discs, research-scale thin-film fabrication. ossila.com | Ophthalmic lenses, architectural glass, coating of intricate parts. scribd.com |

Data sourced from researchgate.netossila.comscribd.com.

Langmuir-Blodgett and Langmuir-Schaefer Deposition

The Langmuir-Blodgett (LB) and Langmuir-Schaefer (LS) techniques are sophisticated methods for creating highly organized, single-molecule-thick films (monolayers) and multi-layered structures. biolinscientific.com These methods offer precise control over the thickness, density, and homogeneity of the deposited film. biolinscientific.com The fundamental principle involves creating a monolayer of amphiphilic molecules at a liquid-air interface, known as a Langmuir film, and then transferring this film onto a solid substrate. biolinscientific.comresearchgate.net

For a molecule like this compound, its application in these techniques would first require hydrolysis of the trichlorosilyl group (-SiCl₃) into a hydrophilic tri-silanol group (-Si(OH)₃). This reaction typically occurs at the air-water interface within a Langmuir trough. The resulting molecule, 6-phenylhexylsilanetriol, possesses an amphiphilic character: the polar silanetriol headgroup is attracted to the water subphase, while the nonpolar 6-phenylhexyl tail is repelled by it, orienting itself towards the air.

By compressing this monolayer on the water surface with movable barriers, the molecules are forced into a densely packed, ordered arrangement. researchgate.net The film can then be transferred to a solid substrate.

Langmuir-Blodgett (LB) Deposition : Involves vertically dipping a solid substrate through the monolayer. biolinscientific.com As the substrate is withdrawn, the monolayer deposits onto its surface.

Langmuir-Schaefer (LS) Deposition : Involves horizontally touching the substrate to the monolayer, transferring the film by surface contact. biolinscientific.comnih.gov

Repeated deposition cycles can be used to build up well-organized multilayers. biolinscientific.com While specific studies detailing the use of this compound in LB or LS deposition are not prevalent, the technique has been successfully used for other amphiphilic silane and organoclay hybrid films. rsc.orgrsc.org The process would allow for the fabrication of ultra-thin films with the specific surface properties conferred by the phenylhexyl group, such as hydrophobicity and aromatic interactivity.

Technique Deposition Method Key Feature Potential Application with this compound
Langmuir-Blodgett (LB)Vertical dipping of substrate through the filmCreates uniform, layered filmsFormation of ordered, hydrophobic coatings on silicon wafers or sensors.
Langmuir-Schaefer (LS)Horizontal transfer of film to substrateSuitable for creating asymmetrical or complex layersAssembly of hybrid films on various substrates, including those already functionalized. nih.govrsc.org

Thermal and UV Curing Processes for Film Stabilization

Once a film of hydrolyzed this compound is deposited onto a substrate (via methods like LB/LS, spin-coating, or dip-coating), it often requires a curing step to achieve mechanical stability, adhesion, and solvent resistance. Curing transforms the loosely associated silanol (B1196071) molecules into a robust, cross-linked polysiloxane network. This is primarily achieved through condensation reactions where adjacent silanol groups react to form strong siloxane (Si-O-Si) bonds, releasing water as a byproduct. Thermal and ultraviolet (UV) curing are two common methods to promote this process.

Thermal Curing: This process involves heating the coated substrate to a specific temperature (typically ranging from 80°C to 150°C). The elevated temperature provides the necessary activation energy for the condensation reaction to proceed efficiently. This drives off the water byproduct and accelerates the formation of a dense, three-dimensional siloxane network. The final film's properties, such as hardness and hydrophobicity, are enhanced. Thermal curing is a widely used and effective method for stabilizing silane-based films and is known to provide good thermal resistance to the resulting coatings. gelest.comresearchgate.net

UV Curing: UV curing is an alternative method that uses high-intensity ultraviolet light to initiate polymerization and cross-linking. For silane-based systems, this often requires the inclusion of a photoinitiator in the formulation. In some advanced hybrid systems, UV light can trigger photoacid-catalyzed hydrolysis and condensation of silane groups alongside the polymerization of organic functionalities (like epoxy groups) present in the formulation. rsc.org This allows for rapid, room-temperature curing, which is particularly advantageous for heat-sensitive substrates. rsc.org The result is a cross-linked organic-inorganic hybrid polymer network with excellent adhesion and transparency. rsc.org

Curing Method Mechanism Advantages Considerations
Thermal Curing Heat-induced condensation of silanol groups to form Si-O-Si bonds.Simple, effective, produces thermally stable films.Requires high temperatures, not suitable for all substrates.
UV Curing Photo-initiated polymerization and cross-linking.Fast, low-temperature process, energy-efficient.May require photoinitiators or specific functional groups in the formulation.

Hybrid Organic-Inorganic Network Formation

The molecular structure of this compound is ideally suited for the formation of hybrid organic-inorganic materials. tcichemicals.com These materials combine the properties of both organic polymers (e.g., flexibility, processability, functionality) and inorganic glasses (e.g., rigidity, thermal stability, chemical resistance) at the molecular level.

The formation of the hybrid network begins with the hydrolysis of the three chloro groups on the silicon atom to form reactive silanol (Si-OH) groups. This step is highly sensitive to moisture. cfsilicones.com

Advanced Characterization of Trichloro 6 Phenylhexyl Silane Modified Surfaces and Materials

Surface Chemical Composition and Electronic State Analysis

Analyzing the chemical nature of the surface is paramount to confirming the successful grafting of Trichloro(6-phenylhexyl)silane and understanding its interaction with the substrate. Techniques in this category probe the elemental makeup and the chemical bonding environments of the atoms in the uppermost nanometers of the material.

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Profiling

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative technique used to determine the elemental composition and the chemical and electronic states of elements within the top 1 to 10 nanometers of a material's surface. researchgate.netbnl.gov When characterizing surfaces modified with this compound, XPS confirms the presence of the silane (B1218182) layer and provides information on its bonding to the substrate. researchgate.net

Research on silicon surfaces derivatized with 6-phenylhexylsilane demonstrates the utility of XPS. researchgate.netnih.govmdpi.com The analysis involves irradiating the sample with X-rays, which causes the emission of core-level electrons. thermofisher.com The kinetic energy of these photoelectrons is measured, and their binding energy is calculated, which is characteristic of each element and its chemical environment. ntu.edu.tw

Key findings from XPS analysis of this compound modified surfaces include:

Elemental Confirmation: Survey scans confirm the presence of Silicon (Si), Carbon (C), and Oxygen (O) on the surface, consistent with the silane structure and the underlying substrate (e.g., silicon wafer with a native oxide layer). The attenuation of substrate signals (like Si from a silicon wafer) after coating indicates the formation of an overlayer. researchgate.net

Chemical State Analysis: High-resolution scans of specific elemental peaks reveal chemical bonding. The Si 2p spectrum can be deconvoluted to identify different silicon species. For instance, peaks corresponding to Si-C from the silane's alkyl chain, Si-O-Si from the cross-linked siloxane network, and Si-O-Substrate bonds can be distinguished. researchgate.net The C 1s spectrum can differentiate between the aliphatic (C-C, C-H) carbons of the hexyl chain and the aromatic (C=C) carbons of the phenyl group.

The table below summarizes typical binding energy regions for the core elements found on a this compound-modified silicon substrate.

Element (Core Level)Binding Energy (eV) RangeCorresponding Chemical Bond/Species
Si 2p~99-101Si-C (from phenylhexyl group)
Si 2p~102-104Si-O-Si / SiO₂ (from siloxane network and substrate) researchgate.net
C 1s~284.8C-C, C-H (adventitious carbon, alkyl chain)
C 1s~285.5C-Si
C 1s~286-287C-O (potential surface oxidation/contamination)
O 1s~531-532Si-O-H (hydroxyl groups)
O 1s~532-534Si-O-Si / SiO₂ (siloxane network and substrate) researchgate.net

Auger Electron Spectroscopy (AES) for Surface Layer Characterization

Auger Electron Spectroscopy (AES) is another surface-sensitive technique that provides elemental composition information from the top few nanometers of a surface. mdpi.com It uses a focused electron beam to excite atoms, which then relax by emitting characteristic Auger electrons. AES is particularly noted for its high spatial resolution, allowing for elemental mapping of a surface. mdpi.com

For surfaces modified with this compound, AES is used to:

Verify Surface Composition: Confirm the presence of silicon and carbon, verifying the coverage of the silane layer.

Assess Uniformity: By scanning the electron beam across the sample, AES can generate elemental maps, revealing the spatial distribution of the silane and identifying any potential inconsistencies, such as agglomerations or bare patches.

Perform Depth Profiling: When combined with ion sputtering to incrementally remove surface layers, AES can determine the elemental composition as a function of depth. chempedia.infophi.com This is crucial for measuring the thickness of the silane film and characterizing the interfacial layer between the silane and the substrate. mdpi.comresearchgate.net A depth profile would show a high concentration of carbon and silicon at the surface, which decrease as the underlying substrate is exposed. mdpi.comchempedia.info

Secondary Ion Mass Spectrometry (SIMS) for Molecular and Depth Information

Secondary Ion Mass Spectrometry (SIMS) is an analytical technique that bombards a surface with a primary ion beam, causing the ejection of secondary ions from the top one to three nanometers. uwo.ca These secondary ions are then analyzed by a mass spectrometer. SIMS is extremely sensitive, capable of detecting elements in the parts-per-million to parts-per-billion range. jordilabs.com

In the context of this compound modified surfaces, SIMS provides:

Molecular Information: In its "static" mode, SIMS uses a very low primary ion dose to keep the surface chemistry intact, providing mass spectra of molecular fragments. tripod.com This allows for the identification of characteristic fragments from the 6-phenylhexyl group (e.g., C₆H₅CH₂⁺) and the siloxane backbone, confirming the molecular identity of the surface layer. The fragmentation patterns can be complex but provide a detailed chemical fingerprint. jordilabs.comnih.gov

High-Resolution Depth Profiling: In its "dynamic" mode, a more intense primary ion beam is used to continuously sputter the surface, generating a depth profile with high depth resolution. tripod.com This can precisely measure the thickness of the silane layer and reveal the distribution of different molecular fragments through the film and at the interface.

Trace Contaminant Detection: Due to its high sensitivity, SIMS is excellent for detecting any surface contaminants that might interfere with the silanization process or the final application of the modified material. uwo.ca

Morphological and Topographical Investigation

Beyond chemical composition, the physical structure of the modified surface is critical. Morphological and topographical analyses describe the surface's texture, roughness, and the physical form of the silane coating.

Atomic Force Microscopy (AFM) for Surface Roughness and Feature Analysis

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of a surface at the nanoscale. upenn.edu It works by scanning a sharp tip attached to a cantilever across the sample surface. By monitoring the deflection of the cantilever, a precise map of the surface's height is generated.

For this compound modified surfaces, AFM is indispensable for:

Visualizing Surface Topography: AFM images reveal the structure of the silane layer, showing whether it forms a smooth, uniform monolayer or if it aggregates into islands or multilayer structures. mdpi.com

Quantifying Surface Roughness: From the topographical data, various roughness parameters, such as the root-mean-square (RMS) roughness (Rq) and average roughness (Ra), can be calculated. nsf.gov This allows for a quantitative comparison of the surface before and after silanization. The formation of a well-ordered silane monolayer typically results in a very smooth surface with low roughness values. mpg.de

Measuring Film Thickness: By intentionally scratching the silane layer and scanning across the scratch, the height difference can be measured to determine the thickness of the film. upenn.edu

The following table presents representative data on how surface roughness might change after the application of a silane monolayer.

SampleDeposition MethodAverage Roughness (Ra) [nm]Key Observation
Bare Silicon Wafer-0.1 - 0.2Atomically smooth starting substrate.
Silane-Modified WaferVapor Deposition0.2 - 0.5Slight increase in roughness due to the formation of a uniform, well-packed monolayer. upenn.edu
Silane-Modified WaferSolution Deposition (uncontrolled)> 1.0Significant increase in roughness due to the formation of silane aggregates or polymer networks. mdpi.com

Scanning Electron Microscopy (SEM) for Surface Morphology

In the study of this compound modified materials, SEM is used to:

Examine Surface Morphology: SEM images reveal the macroscopic and microscopic texture of the silane coating. For instance, in work on sputtered silicon fibers, SEM was used to compare the surface morphology before and after the deposition of a 6-phenylhexylsilane film. researchgate.netmdpi.com

Identify Defects: It can easily spot larger-scale defects in the coating, such as cracks, pinholes, or areas of delamination that might be missed by the smaller scan areas of AFM.

Characterize Porous Structures: When the substrate itself is porous, SEM is crucial for visualizing how the silane coating conforms to the complex underlying structure. Research has shown that sputtering techniques can create porous morphologies that are then functionalized with silanes. mdpi.com

Transmission Electron Microscopy (TEM) for Cross-Sectional Film Structure

Transmission Electron Microscopy (TEM) is a powerful imaging technique used to obtain high-resolution, cross-sectional views of thin films and material interfaces. aip.org For surfaces modified with this compound, cross-sectional TEM (XTEM) analysis is invaluable for the direct visualization of the resulting film's structure. This method allows for precise measurement of the film's thickness, an assessment of its uniformity across the substrate, and an examination of the interfacial integrity between the silane layer and the underlying material. mks.commrs-k.or.kr

The process typically involves preparing a lamella, a very thin slice of the sample, using a technique such as Focused Ion Beam (FIB) milling. mrs-k.or.kr This lamella, often less than 100 nanometers thick, is then analyzed with TEM. The resulting images can reveal the morphology of the deposited layer, distinguishing between a well-ordered monolayer and a less organized, thicker polymeric film. mks.com In studies of similar silane-based films, XTEM has been used to confirm the presence of distinct layers, verify layer thickness, and identify any defects or inconsistencies within the film structure. capes.gov.br For this compound films, XTEM could differentiate the organic layer from an underlying silicon or metal oxide substrate, providing critical information for quality control in fabrication processes for electronics or coating applications. core.ac.uk

Spectroscopic and Vibrational Characterization of Adsorbed Layers

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying chemical functional groups within a sample. When a substrate like silica (B1680970) is modified with this compound, FTIR spectroscopy can confirm the successful grafting of the molecule onto the surface. The analysis is based on the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of chemical bonds. ktu.lt

The reaction of this compound with a hydroxylated surface (like silica) results in characteristic changes in the FTIR spectrum. A significant decrease in the broad absorption band associated with surface silanol (B1196071) groups (Si-OH), typically seen around 3740 cm⁻¹ for isolated silanols, indicates their consumption during the reaction. utwente.nlresearchgate.net Concurrently, new absorption bands appear that are characteristic of the this compound molecule. These include C-H stretching vibrations from the hexyl chain and the phenyl group, as well as the formation of robust Si-O-Si (siloxane) bonds linking the molecule to the substrate. researchgate.netgelest.com

The following table summarizes the expected key vibrational modes for a this compound-modified surface.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Significance
Aromatic C-H StretchPhenyl Ring>3000Confirms the presence of the aromatic phenyl group.
Aliphatic C-H Stretch (asymmetric)-CH₂- (Hexyl Chain)~2926Indicates the presence of the aliphatic hexyl chain.
Aliphatic C-H Stretch (symmetric)-CH₂- (Hexyl Chain)~2853Complements the asymmetric stretch, confirming the alkyl component.
Phenyl Ring C=C StretchPhenyl Ring~1600, ~1495, ~1450Characteristic absorptions confirming the integrity of the phenyl ring.
Si-O-Si Stretch (asymmetric)Siloxane~1100Indicates covalent bonding of the silane to the oxide substrate. researchgate.netgelest.com
Si-OH Stretch (isolated)Surface Silanol~3740Disappearance or reduction of this peak confirms the surface reaction. utwente.nl

Raman spectroscopy is a light scattering technique that provides detailed information about molecular vibrations, structure, and orientation, making it highly complementary to FTIR. It is particularly sensitive to non-polar, symmetric vibrations, such as those found in the phenyl ring and the alkyl backbone of this compound. researchgate.net This makes it an excellent tool for characterizing self-assembled monolayers (SAMs) formed by this compound. nih.govrsc.org

The Raman spectrum of a this compound-modified surface would exhibit distinct peaks corresponding to its primary components. The phenyl ring produces a strong, characteristic "ring breathing" mode, while various C-H and C-C vibrations from the hexyl chain provide information about its conformational order (e.g., the ratio of gauche to trans conformers). By using polarized Raman spectroscopy, it is possible to deduce the average orientation of the molecules relative to the surface, which is critical for understanding the final properties of the modified material. ibm.com

The table below lists the anticipated Raman shifts for key functional groups in this compound.

Vibrational ModeFunctional GroupExpected Raman Shift (cm⁻¹)Significance
Aromatic C-H StretchPhenyl Ring~3060Confirms the presence of the aromatic moiety.
Aliphatic C-H Stretch-CH₂- (Hexyl Chain)2800-3000Provides information on the alkyl chain's packing and conformational order.
Phenyl Ring BreathingPhenyl Ring~1001A strong, sharp peak characteristic of a monosubstituted benzene (B151609) ring.
Phenyl Ring Trigonal BendPhenyl Ring~1030Another key identifier for the phenyl group.
C-C StretchAlkyl Chain1060-1130Sensitive to the conformational order (trans vs. gauche) of the hexyl chain.

Sum Frequency Generation (SFG) spectroscopy is a surface-specific, second-order nonlinear optical technique that provides unique insights into the molecular structure and orientation directly at an interface. uni-kiel.deuni-tuebingen.de Because SFG signals are only generated from non-centrosymmetric environments, the technique is exceptionally sensitive to the molecular arrangement at a surface or buried interface, while ignoring contributions from the bulk material on either side. nih.govuh.edu

For a surface modified with this compound, SFG is ideal for probing the orientation of the terminal phenyl groups and the alkyl chains. By tuning the incident infrared laser to the vibrational frequencies of the C-H modes in the hexyl chain or the phenyl ring, SFG spectra can reveal the net orientation of these groups. uni-kiel.de For example, the relative intensities of the symmetric and asymmetric C-H stretching modes of the alkyl chain can be used to calculate the average tilt angle of the chains with respect to the surface normal. Similarly, analysis of the aromatic C-H stretching modes can determine the orientation of the phenyl ring at the outermost layer of the film. uh.edu This information is crucial for understanding how the molecular-level structure dictates the macroscopic properties of the surface, such as its hydrophobicity and lubricity.

Raman Spectroscopy for Molecular Vibrations and Orientation

Surface Energy and Wettability Assessment

Contact angle goniometry is the standard method for quantifying the wettability of a solid surface. It measures the angle a liquid droplet forms at the three-phase (solid, liquid, gas) contact line. This angle is a direct indicator of the surface's hydrophilicity (water-loving) or hydrophobicity (water-repelling). A low contact angle (<90°) signifies a hydrophilic surface, while a high contact angle (>90°) indicates a hydrophobic surface. mdpi.com

The modification of a polar, hydrophilic substrate, such as silica or glass (which has a very low water contact angle), with this compound causes a dramatic change in surface energy. The reactive trichlorosilyl (B107488) group anchors the molecule to the surface, while the long, non-polar phenylhexyl chain orients away from the substrate, creating a new, low-energy, hydrophobic interface. gelest.com This transformation is readily quantified by measuring the water contact angle before and after modification. The significant increase in the contact angle provides definitive proof of the successful formation of a hydrophobic silane layer. researchgate.netmdpi.com

The following table presents representative data illustrating the effect of surface modification with a phenylalkylsilane on the water contact angle of a silica substrate.

Surface TypeWater Contact Angle (θ)Surface Character
Unmodified Silica (Hydroxylated)< 30°Hydrophilic
Silica modified with this compound> 95°Hydrophobic

Surface Free Energy Calculations

The modification of a surface with this compound results in the formation of a self-assembled monolayer (SAM), which significantly alters the surface's wetting characteristics and, consequently, its surface free energy. Surface free energy is a measure of the excess energy at the surface of a material compared to the bulk. For solid surfaces, it is a critical parameter that governs phenomena such as wetting, adhesion, and biocompatibility. The formation of a dense, well-ordered monolayer of this compound, with the phenylhexyl groups oriented away from the substrate, is expected to create a low-energy surface.

The most common method for determining the surface free energy of a modified surface is through contact angle measurements. By dispensing droplets of various liquids with known surface tensions onto the silanized surface and measuring the resulting static contact angles, the surface free energy can be calculated using various theoretical models. The Young's equation, which relates the contact angle (θ) to the interfacial tensions between the solid-vapor (γSV), solid-liquid (γSL), and liquid-vapor (γLV) phases, forms the basis for these calculations.

A high water contact angle is indicative of a hydrophobic surface, which is characteristic of a well-formed alkylsilane SAM. aip.org For long-chain alkyltrichlorosilanes like octadecyltrichlorosilane (B89594) (OTS), water contact angles are typically in the range of 110° to 114°, signifying a highly ordered and densely packed monolayer. aip.org It is anticipated that a surface modified with this compound would exhibit similarly high contact angles, reflecting the hydrophobic nature of the phenylhexyl chains.

Several models can be employed to calculate the surface free energy from contact angle data. These include the Zisman method, the Fowkes theory, and the Owens-Wendt-Rabel-Kaelble (OWRK) method. The OWRK method is particularly useful as it separates the surface free energy into dispersive and polar components. This allows for a more detailed understanding of the surface's interaction with its environment.

To perform these calculations, contact angles are measured with at least two different liquids, typically one polar (e.g., water) and one non-polar (e.g., diiodomethane). The following table presents hypothetical contact angle data and the calculated surface free energy components for a this compound modified surface, based on typical values for similar long-chain silane monolayers.

Test Liquid Surface Tension (mN/m) Dispersive Component (mN/m) Polar Component (mN/m) Measured Contact Angle (θ)
Water72.821.851.0112°
Diiodomethane50.850.8075°

From this data, the surface free energy (γS) of the this compound modified surface and its components can be calculated. The expected low surface free energy confirms the formation of a hydrophobic monolayer.

Calculated Surface Free Energy Components Value (mN/m)
Dispersive Component (γSd)22.5
Polar Component (γSp)1.2
Total Surface Free Energy (γS) 23.7

Film Thickness and Optical Properties Measurement

Spectroscopic Ellipsometrysemanticscholar.org

Spectroscopic ellipsometry is a non-destructive optical technique that is exceptionally sensitive to the thickness and optical properties of thin films. nih.govparksystems.com It measures the change in the polarization state of light upon reflection from a sample surface. acs.org The measured parameters, Psi (Ψ) and Delta (Δ), are related to the ratio of the complex Fresnel reflection coefficients for p- and s-polarized light. By fitting this experimental data to an optical model, the film thickness and its refractive index can be determined with high precision, often at the angstrom scale. nih.gov

For the characterization of this compound modified surfaces, spectroscopic ellipsometry is an invaluable tool to confirm the formation of a monolayer and to assess its quality. parksystems.com The expected thickness of a fully formed, close-packed monolayer of a long-chain alkylsilane is on the order of nanometers. For instance, self-assembled monolayers of octadecyltrichlorosilane (OTS) have a reported thickness of approximately 2.6 nm. acs.orgacs.orgresearchgate.net Given the structure of this compound, a similar thickness is anticipated.

The analysis involves building a multi-layer optical model that typically consists of the substrate (e.g., silicon), a native oxide layer (e.g., silicon dioxide), and the this compound monolayer. The refractive index of the silane layer is often assumed to be similar to that of other organic films, or it can be determined through the modeling process. acs.org

A typical research finding would involve measuring the ellipsometric data over a wide spectral range and fitting it to the model. The results would yield the thickness of the silane layer. A uniform thickness across the sample would indicate a well-formed and homogeneous monolayer.

Parameter Description Typical Value for a Long-Chain Silane Monolayer
Ψ (Psi)Amplitude ratio of p- and s-polarized lightVaries with wavelength and angle of incidence
Δ (Delta)Phase difference between p- and s-polarized lightVaries with wavelength and angle of incidence
Fitted Thickness Thickness of the this compound layer ~2.5 ± 0.3 nm
Fitted Refractive Index Refractive index of the silane layer at a specific wavelength (e.g., 633 nm) ~1.45 ± 0.02

Quartz Crystal Microbalance (QCM) for In-Situ Deposition Monitoring

The Quartz Crystal Microbalance (QCM) is a highly sensitive mass sensing technique that can monitor the deposition of thin films in real-time. semanticscholar.org It utilizes a piezoelectric quartz crystal that oscillates at a specific resonance frequency. utwente.nl When a thin film adsorbs onto the crystal surface, the resonance frequency decreases proportionally to the added mass, as described by the Sauerbrey equation. acs.org This allows for the in-situ monitoring of the formation of the this compound monolayer from solution. researchgate.net

More advanced QCM with Dissipation monitoring (QCM-D) also measures the energy dissipation (D) of the crystal's oscillation. beilstein-journals.org The dissipation provides information about the viscoelastic properties of the adsorbed film. bilkent.edu.tr A rigid film will have a low dissipation, while a soft, solvated film will have a high dissipation. researchgate.net

During the self-assembly of this compound, the QCM-D can track the kinetics of the process. Initially, as the silane molecules adsorb onto the substrate, a decrease in frequency (increase in mass) will be observed. The dissipation will also likely increase, indicating a somewhat disordered and solvated initial layer. As the monolayer becomes more ordered and dense, with the alkyl chains packing closely together, the dissipation is expected to decrease, signifying the formation of a more rigid film. researchgate.net

A typical QCM-D experiment would involve flowing a dilute solution of this compound in an appropriate solvent over the QCM sensor. The changes in frequency and dissipation would be recorded over time until the reaction reaches completion, indicated by the stabilization of both signals.

The following table shows representative data that would be obtained from a QCM-D experiment monitoring the deposition of a long-chain alkyltrichlorosilane.

Time Point Process Stage Change in Frequency (Δf, Hz) Change in Dissipation (ΔD, x10⁻⁶) Interpretation
t₀Baseline (Solvent only)00Stable baseline in pure solvent.
t₁Initial Adsorption-155Rapid initial mass uptake, forming a soft, solvated layer.
t₂Monolayer Organization-252Slower mass increase, film becomes more rigid as molecules organize.
t₃Saturation-261.5Adsorption is complete, forming a dense and rigid monolayer.

This in-situ data provides valuable insights into the kinetics and mechanism of the self-assembly process of this compound on the surface.

Theoretical and Computational Investigations of Trichloro 6 Phenylhexyl Silane Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. aimspress.comscispace.com It is a cornerstone of modern computational chemistry and would be the primary tool for a detailed theoretical analysis of the Trichloro(6-phenylhexyl)silane molecule. mdpi.comaustinpublishinggroup.com

Electronic Structure and Reactivity of the this compound Molecule

A DFT analysis of this compound would begin with the optimization of its molecular geometry to find the lowest energy structure. From this optimized structure, a wealth of information about its electronic properties and reactivity could be derived.

Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. austinpublishinggroup.com A smaller gap generally implies higher reactivity.

Reactivity descriptors such as chemical potential, hardness, and electrophilicity, as well as local reactivity indicators like Fukui functions, would be determined to predict the most likely sites for electrophilic, nucleophilic, or radical attack. researchgate.netfrontiersin.orgfrontiersin.org For this compound, the highly polar Si-Cl bonds of the trichlorosilyl (B107488) head group would be expected to be the primary sites for nucleophilic attack, initiating hydrolysis and subsequent condensation reactions on a substrate. The phenyl ring, in contrast, could be susceptible to electrophilic attack.

A Molecular Electrostatic Potential (MEP) map would visually represent the charge distribution across the molecule. orientjchem.org For this compound, this would likely show a region of high positive potential around the silicon atom and negative potential around the chlorine atoms and the electron-rich phenyl ring, further highlighting the reactive centers of the molecule.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound This table is illustrative and based on general principles of DFT applied to similar molecules. Specific values for this compound are not available in the reviewed literature.

PropertyExpected FindingSignificance
HOMO EnergyLocalized primarily on the phenyl ringIndicates the site of electron donation (nucleophilicity)
LUMO EnergyLocalized around the Si-Cl bondsIndicates the site of electron acceptance (electrophilicity)
HOMO-LUMO GapRelatively largeSuggests good kinetic stability in the absence of a reaction partner
Molecular Electrostatic Potential (MEP)Negative potential on Cl atoms and phenyl ring; Positive potential on Si and H atomsVisualizes reactive sites for electrophilic and nucleophilic attack

Adsorption Configurations and Energies on Different Substrates

The primary application of this compound involves its attachment to substrates, typically those with surface hydroxyl groups like silica (B1680970) (SiO₂) or other metal oxides. DFT calculations are ideal for modeling the adsorption process.

A typical study would model a small cluster of the substrate (e.g., a hydroxylated silica surface) and calculate the adsorption energy of the silane (B1218182) molecule. atlantis-press.com The process involves the hydrolysis of the Si-Cl bonds to Si-OH (silanetriol) followed by condensation with the surface -OH groups, forming stable Si-O-Si bonds. DFT could be used to calculate the energy changes for these reaction steps.

The calculations would determine the most stable adsorption geometry, including bond lengths and angles between the molecule and the substrate. Different binding configurations, such as monodentate, bidentate, or tridentate attachment (involving one, two, or all three of the silanol (B1196071) groups, respectively), would be compared to find the most energetically favorable state. The adsorption energy calculations would quantify the strength of the chemical bond formed between the molecule and the surface. atlantis-press.com

Conformational Analysis of the 6-phenylhexyl Chain

The 6-phenylhexyl chain provides the molecule with its specific length and phenyl functionality. The flexibility of this alkyl chain allows it to adopt various conformations, which can influence the packing density and properties of the resulting self-assembled monolayer (SAM).

Molecular Dynamics (MD) Simulations

While DFT is excellent for static properties and small systems, Molecular Dynamics (MD) simulations are used to study the time-evolution of larger systems containing many molecules. nih.gov MD simulations would be essential to understand the collective behavior of this compound molecules as they form a film.

Simulation of Self-Assembly Processes and Film Growth

MD simulations can model the formation of a self-assembled monolayer (SAM) from this compound molecules on a substrate. bawue.de Starting from a random distribution of silane molecules in a solvent above a simulated substrate surface, the simulation would track the molecules as they approach the surface, hydrolyze, and bond. rsc.org

These simulations provide insights into the kinetics of SAM formation and the resulting film structure. Key structural parameters that can be extracted from MD simulations include:

Tilt Angle: The average angle the alkyl chains make with respect to the surface normal.

Packing Density: How closely the molecules are arranged on the surface.

Film Thickness: The height of the resulting monolayer.

Order Parameter: A measure of how well-aligned the alkyl chains are with each other.

Simulations of similar alkylsilanes on silica have shown that the final structure is a dense, ordered monolayer where the alkyl chains are tilted to maximize van der Waals interactions between them. bawue.dersc.org

Table 2: Typical Parameters from MD Simulations of SAM Formation This table is illustrative, based on general findings for alkylsilane SAMs. Specific values for this compound are not available in the reviewed literature.

ParameterTypical Simulated Result for Alkylsilane SAMs
Average Tilt Angle15-30 degrees from the surface normal
Surface CoverageHigh, approaching a close-packed arrangement
Chain ConformationPredominantly all-trans (straight) configuration
Terminal Group OrientationPhenyl groups exposed at the film-air/solvent interface

Interfacial Interactions and Dynamics of Modified Surfaces

Once a surface is modified with a this compound monolayer, its interfacial properties are drastically altered. MD simulations are used to probe the interactions of this new surface with its environment, for example, with water or other organic molecules. mdpi.comresearchgate.net

By simulating a droplet of water on the modified surface, one can calculate properties like the contact angle, which is a measure of hydrophobicity. The phenyl-terminated surface created by this compound is expected to be hydrophobic. MD simulations can reveal the molecular-level details of this hydrophobicity, such as the structure and dynamics of water molecules at the interface. mdpi.commdpi.com

Furthermore, simulations can explore the interactions between the phenyl groups of adjacent chains and how these π-π interactions contribute to the stability and order of the film. The dynamics of the phenyl groups, such as their rotational freedom, can also be assessed, which is relevant for applications where the surface is designed to interact specifically with other aromatic molecules. researchgate.net

Thermal Stability and Degradation Pathways of this compound Layers

The thermal stability of self-assembled monolayers (SAMs) derived from this compound is a critical factor for their application in various technologies. Computational studies, often in conjunction with experimental techniques like thermogravimetric analysis (TGA), provide insights into the degradation mechanisms of such organosilane layers. While specific computational data for this compound is limited, general principles derived from studies on analogous arylalkylsilanes and long-chain alkylsilanes offer a strong predictive framework.

Computational models can predict the bond dissociation energies for the various chemical bonds within the this compound molecule and its polymerized network on a substrate. These models indicate that the Si-C bond is typically the weakest link in the organic part of the monolayer, making its cleavage a likely initiation step for degradation. Following this, a cascade of reactions can occur, including fragmentation of the alkyl chain and further breakdown of the siloxane (Si-O-Si) network.

In an inert atmosphere, the degradation is expected to proceed through a series of bond scissions, leading to the desorption of smaller organic fragments. In the presence of oxygen, oxidative pathways become significant. The phenyl ring and the alkyl chain can be oxidized, forming various oxygenated species and ultimately leading to the complete removal of the organic layer at sufficiently high temperatures. Studies on similar organosilane SAMs have shown good thermal and oxidative stability, with no significant mass loss observed below 200°C in air. acs.org

The table below summarizes typical bond dissociation energies for key bonds in organosilane systems, providing a basis for understanding the relative stability of different parts of the this compound monolayer.

Bond TypeTypical Dissociation Energy (kJ/mol)Implication for Thermal Stability
Si-C318Often the initial point of thermal degradation of the organic component.
C-C (alkyl)348Cleavage can lead to fragmentation of the hexyl chain.
C-H (alkyl)413Relatively strong, but susceptible to oxidative attack.
Si-O (siloxane)452The backbone of the silane network, generally stable.
C-C (aromatic)498The phenyl group is thermally stable.

Note: These are representative values and can vary based on the specific molecular environment and computational method used.

Quantum Chemical Calculations of Reaction Pathways

Quantum chemical calculations are indispensable tools for elucidating the complex reaction mechanisms involved in the formation of this compound monolayers. These calculations provide detailed information on the energetics and transition states of key chemical processes.

Energetics and Transition State Analysis of Hydrolysis and Condensation

The formation of a stable this compound monolayer is a multi-step process that begins with the hydrolysis of the trichlorosilyl group, followed by the condensation of the resulting silanetriols with surface hydroxyl groups and with each other. mdpi.com

Hydrolysis: The reaction of this compound with water molecules to form (6-phenylhexyl)silanetriol is the initial and crucial step. Quantum chemical calculations, such as Density Functional Theory (DFT), can model this process. researchgate.net The calculations reveal the reaction mechanism, which typically involves the nucleophilic attack of a water molecule on the silicon atom. The presence of multiple chlorine atoms makes the silicon atom highly electrophilic, facilitating this attack. The reaction proceeds through a series of steps, with the sequential replacement of chlorine atoms with hydroxyl groups. The energetics of these steps can be calculated to determine the rate-determining step. Generally, the first hydrolysis step has the lowest activation energy.

Condensation: Following hydrolysis, the (6-phenylhexyl)silanetriol molecules can undergo condensation reactions. This can occur in two ways: condensation with hydroxyl groups on the substrate (e.g., silica) to form covalent Si-O-Substrate bonds, and self-condensation between two silanetriol molecules to form a siloxane (Si-O-Si) bridge. nih.gov Transition state analysis helps to understand the energy barriers for these competing reactions. The relative rates of these condensation reactions influence the final structure and density of the monolayer.

The table below presents hypothetical activation energies for the hydrolysis and condensation steps of a generic alkyltrichlorosilane, which can be considered analogous to this compound.

Reaction StepReactantsProductsHypothetical Activation Energy (kJ/mol)
First HydrolysisR-SiCl₃ + H₂OR-SiCl₂(OH) + HCl20 - 40
Second HydrolysisR-SiCl₂(OH) + H₂OR-SiCl(OH)₂ + HCl30 - 50
Third HydrolysisR-SiCl(OH)₂ + H₂OR-Si(OH)₃ + HCl40 - 60
Surface CondensationR-Si(OH)₃ + HO-SubstrateR-Si(OH)₂-O-Substrate + H₂O50 - 70
Self-Condensation2 R-Si(OH)₃(OH)₂Si(R)-O-Si(R)(OH)₂ + H₂O60 - 80

Note: R represents the 6-phenylhexyl group. These values are illustrative and depend on the specific reaction conditions and computational methods.

Simulation of Surface Reaction Kinetics

Kinetic models, often based on mean-field theories or Monte Carlo simulations, can be used to predict the growth of the monolayer over time. These simulations take into account the concentrations of the reactants, the reaction rate constants derived from quantum chemical calculations, and the geometry of the surface.

Recent research has shown that the self-assembly of organosilane monolayers can exhibit complex behaviors, such as the formation of propagating wavefronts. nih.gov Simulations can capture these phenomena and predict how factors like reactant concentration and temperature affect the growth rate and the final structure of the monolayer. For instance, at low surface coverage, the reaction kinetics may be dominated by the rate of surface diffusion and the availability of reactive sites. As the monolayer grows, steric hindrance between the bulky 6-phenylhexyl groups can slow down the reaction rate and influence the final packing density.

Molecular dynamics simulations can further complement these kinetic models by providing insights into the structural organization and dynamic properties of the monolayer at the atomic level. bohrium.com These simulations can help to understand how the flexibility of the hexyl chain and the interactions of the phenyl groups affect the ordering and stability of the final film.

Functional Performance and Advanced Applications of Trichloro 6 Phenylhexyl Silane Derived Materials

Surface Property Modulation for Specific Applications

The unique chemical structure of trichloro(6-phenylhexyl)silane, with its reactive trichlorosilyl (B107488) group and the organic functionality of the phenylhexyl chain, allows for significant modification of surface properties. musechem.comcfsilicones.com This has led to its use in a variety of applications where controlling surface interactions is critical.

Development of Superhydrophobic and Oleophobic Coatings

This compound is instrumental in the creation of superhydrophobic and oleophobic surfaces. Superhydrophobic surfaces exhibit extreme water repellency, with water contact angles often exceeding 150 degrees, while oleophobic surfaces repel oils and other low surface tension liquids.

The formation of these repellent surfaces is often achieved through the creation of self-assembled monolayers (SAMs) on a substrate. The trichlorosilyl group of the molecule reacts with hydroxyl (-OH) groups present on the surface of many materials, forming stable covalent siloxane (Si-O-Si) bonds. This process anchors the silane (B1218182) molecules to the surface. The long phenylhexyl chains then orient themselves away from the surface, creating a dense, low-energy layer that minimizes adhesion of liquids.

Research into similar organosilanes has shown that the combination of surface roughness and low surface energy from the silane coating is key to achieving superhydrophobicity and oleophobicity. For instance, creating a hierarchical micro- and nanostructure on a surface and then modifying it with a low-surface-energy material like a fluorinated silane can lead to highly repellent coatings. google.com While this compound itself is not fluorinated, the principle of combining surface topography with its low-energy organic chain contributes to significant water and oil repellency.

Table 1: Surface Properties of Silane-Modified Surfaces

Surface TreatmentWater Contact Angle (°)Oil Contact Angle (°)Surface Energy (mN/m)
Untreated Substrate< 90< 20High
This compound Coated> 120> 60Low
Superhydrophobic/Oleophobic Surface> 150> 90Very Low

Note: The values in this table are representative and can vary depending on the substrate, coating method, and specific measurement conditions.

Anti-Corrosion and Barrier Layer Formation

The dense, hydrophobic barrier created by this compound coatings plays a crucial role in protecting underlying substrates from corrosion. musechem.comcfsilicones.com Corrosion is an electrochemical process that often requires the presence of an electrolyte, typically water. By preventing water and other corrosive agents from reaching the substrate surface, these silane-based coatings can significantly inhibit corrosion.

The formation of a self-assembled monolayer of this compound on a metal or metal oxide surface results in a tightly packed, cross-linked film. This film acts as a physical barrier, blocking the transport of ions and molecules that are essential for the corrosion process. The phenyl groups within the monolayer can further enhance the barrier properties due to their bulky nature and potential for π-π stacking interactions, which can increase the density and stability of the coating.

The effectiveness of silane coatings in corrosion protection has been well-documented. The covalent bonds formed between the silane and the substrate provide strong adhesion, ensuring the long-term stability and integrity of the protective layer.

Anti-Fouling and Low-Adhesion Surface Engineering

Biofouling, the accumulation of unwanted biological material on surfaces, is a significant issue in marine environments, medical devices, and industrial processes. Surfaces modified with this compound can exhibit anti-fouling and low-adhesion properties.

The low surface energy and hydrophobicity of the modified surface make it difficult for organisms and biomolecules to attach firmly. This is often described as a "non-stick" effect. Recent research into anti-fouling surfaces has highlighted the effectiveness of slippery liquid-infused porous surfaces (SLIPS), which can be created using organosilanes. mdpi.com These surfaces can significantly reduce the adhesion of proteins, bacteria, and algae. mdpi.com For example, one study demonstrated a 77.8% reduction in E. coli adhesion and a 78.8% reduction in diatom adhesion on a specially prepared slippery surface compared to an untreated titanium alloy. mdpi.com

The mechanism behind the anti-fouling properties of this compound-modified surfaces is primarily the creation of a low-energy interface that minimizes the forces of attraction between the surface and potential fouling agents.

Applications in Micro- and Nanoelectronics

This compound and related organosilanes are finding increasing use in the field of micro- and nanoelectronics, where the precise control of surface properties at the molecular level is paramount.

Dielectric Layers and Gate Insulators in Organic Thin-Film Transistors (OFETs)

Organic thin-film transistors (OFETs) are a key component of flexible and printed electronics. The performance of these devices is highly dependent on the quality of the interface between the organic semiconductor and the gate dielectric. Self-assembled monolayers of organosilanes, including this compound, can be used to modify the surface of the dielectric layer, improving device performance.

Table 2: Impact of Surface Modification on OFET Performance

Dielectric SurfaceCharge Carrier Mobility (cm²/Vs)On/Off Ratio
Untreated SiO₂LowModerate
This compound treated SiO₂HighHigh

Note: This table illustrates the general trend observed when using silane monolayers to modify the dielectric surface in OFETs. Specific values depend on the semiconductor, device architecture, and processing conditions.

Surface Passivation for Semiconductor Devices

In conventional semiconductor devices, surface states can act as recombination centers for charge carriers, degrading device performance. atomiclimits.com Surface passivation is the process of treating the semiconductor surface to reduce the density of these undesirable states. atomiclimits.com this compound can be used for the surface passivation of silicon and other semiconductor materials.

The reaction of the trichlorosilyl group with the native oxide layer on a silicon wafer forms a stable, covalently bonded organic monolayer. This layer effectively passivates the surface by tying up dangling bonds and preventing the adsorption of atmospheric species that can create trap states. The hydrophobic nature of the phenylhexyl groups also helps to keep water away from the sensitive semiconductor interface.

The use of silanes for surface passivation is a well-established technique in the semiconductor industry. chromtech.net.au The ability of this compound to form dense, stable monolayers makes it a suitable candidate for this application, contributing to the improved efficiency and reliability of semiconductor devices. atomiclimits.com

Patterning and Lithography for Microfabrication

While not a photoresist itself, this compound and similar arylalkyl-trichlorosilanes are relevant to microfabrication through their ability to form self-assembled monolayers (SAMs). researchgate.netmpg.de These monolayers are highly ordered, single-molecule-thick films that covalently bond to hydroxyl-terminated substrates like silicon wafers, glass, and various metal oxides. mpg.de

The process involves the hydrolysis of the trichlorosilyl group in the presence of trace surface water, leading to the formation of silanols which then condense with surface hydroxyl groups and cross-link with adjacent molecules, creating a robust, covalently bound film. mpg.demdpi.com The resulting surface is uniformly coated with the phenylhexyl groups, altering its chemical and physical properties, such as surface energy and wettability.

In the context of microfabrication and lithography, SAMs serve several roles:

Surface Energy Modification: By creating a uniform hydrophobic surface, the phenylhexyl-terminated SAM can control the wetting and adhesion of subsequently deposited materials, including polymers or photoresists.

Resist Adhesion: They can act as adhesion promoters for photoresists on substrates.

Nanolithography: SAMs can be directly patterned using techniques like microcontact printing, where a patterned elastomeric stamp delivers the silane to specific areas of a substrate, or by electron beam lithography, which can selectively alter or remove the monolayer.

These patterned SAMs can then act as ultrathin masks for selective chemical etching or as templates for the selective deposition of other materials. This "bottom-up" approach to patterning is a key component of soft lithography and other advanced, high-resolution patterning techniques that complement traditional photolithography. wikipedia.orgappliedmaterials.comyoutube.com The use of molecules like this compound falls within a class of materials known as self-assembled monolayer forming agents, which are crucial for next-generation patterning beyond conventional lithographic limits. appliedmaterials.com

Role in Sensing Platforms and Separation Science

The dual functionality of this compound makes it highly effective in analytical chemistry, particularly for creating selective surfaces in sensors and stationary phases for chromatography.

Silane coupling agents are foundational in the development of chemical and biosensors, where they act as a molecular bridge between an inorganic transducer surface (e.g., silica (B1680970), glass, silicon nitride) and a biological or chemical receptor. mdpi.com The trichlorosilyl group of this compound reacts readily with surface hydroxyl (-OH) groups, forming stable, covalent Si-O-Si bonds. mpg.demdpi.com

This reaction anchors the molecule to the sensor substrate, exposing the 6-phenylhexyl tail. This tail imparts a well-defined, hydrophobic, and aromatic character to the sensor surface. This functionalized surface can be used in several ways:

Direct Sensing: For the detection of non-polar analytes, where the hydrophobic and π-π stacking interactions with the phenylhexyl layer can be used to capture target molecules.

Preventing Non-Specific Binding: The uniform monolayer can passivate the sensor surface, reducing the unwanted adhesion of interfering substances from a complex sample matrix.

A Platform for Further Modification: The phenyl group can be further functionalized to attach specific recognition elements, such as antibodies or enzymes, for highly selective biosensing applications.

This compound is a key reagent for synthesizing Phenyl-Hexyl bonded stationary phases, which are widely used in High-Performance Liquid Chromatography (HPLC). phenomenex.commac-mod.comuhplcs.comwaters.com These phases are classified under the USP designation L11. phenomenex.com In this application, the silane is chemically bonded to the surface of porous silica microparticles.

The Phenyl-Hexyl ligand offers a unique combination of retention mechanisms, making it a powerful tool for separating complex mixtures:

Hydrophobic Interactions: The six-carbon alkyl (hexyl) chain provides moderate hydrophobicity, similar to a C6 or C8 phase, leading to retention of non-polar compounds through van der Waals forces. uhplcs.com

π-π Interactions: The terminal phenyl ring provides an alternative selectivity mechanism based on π-π interactions with analytes that contain aromatic rings or conjugated double bonds. uhplcs.comelementlabsolutions.com This is particularly effective for separating aromatic compounds that are difficult to resolve on standard C18 or C8 columns. phenomenex.comuhplcs.com

This dual-nature selectivity allows Phenyl-Hexyl columns to achieve separations not possible on purely aliphatic phases, including increased retention for polar aromatic compounds and reversals in elution order. phenomenex.com They are highly effective for the analysis of pharmaceuticals, natural products, and other complex mixtures containing aromatic compounds. uhplcs.comwaters.com

Table 1: Characteristics and Applications of Phenyl-Hexyl HPLC Stationary Phase This table is generated based on data from multiple sources describing Phenyl-Hexyl column performance.

Feature Description Relevant Analytes Source(s)
Primary Retention Moderate Hydrophobicity Non-polar and slightly polar compounds. uhplcs.com
Secondary Retention π-π Interactions Aromatic compounds, compounds with conjugated systems, halogenated compounds, nitro-aromatics. phenomenex.comuhplcs.comelementlabsolutions.com
USP Code L11 N/A phenomenex.com
Key Advantage Alternative selectivity to C18/C8 phases. Polar aromatic compounds, positional isomers, compounds with similar hydrophobicity but different aromaticity. phenomenex.comwaters.com
Example Application Rapid Separation Fast separation of complex mixtures containing compounds like benzamide, toluene (B28343), biphenyl, and phenanthrene. mac-mod.com

A significant application of this compound is in the fabrication of advanced coatings for Solid-Phase Microextraction (SPME) fibers. Research has demonstrated the creation of a high-performance SPME fiber by derivatizing a porous, sputtered silicon surface with 6-phenylhexyl silane. researchgate.netnih.govresearchgate.net

In a detailed study, these custom-made fibers were used for the analysis of polycyclic aromatic hydrocarbons (PAHs), which are carcinogenic pollutants often found at trace levels. researchgate.netnih.gov The 6-phenylhexyl silane layer, approximately 2 nm thick, provides a surface with strong affinity for PAHs via hydrophobic and π-π interactions, enabling efficient extraction from complex matrices like water and baby formula. researchgate.netnih.govresearchgate.net

The performance of the 6-phenylhexyl silane-derivatized fiber was found to be superior to commercial SPME fibers in several key aspects. While its performance for low molecular weight PAHs was similar to a commercial fiber, it demonstrated approximately three times the extraction efficiency for higher molecular weight PAHs. nih.gov The fiber also showed negligible carry-over and phase bleed, which are common issues with commercial polymer-based fibers. researchgate.netnih.govresearchgate.net

Table 2: Performance of 6-Phenylhexyl Silane-Derivatized SPME Fiber for PAH Analysis in Baby Formula Data extracted from a study by Patel, D.I., et al., published in the Journal of Separation Science (2021). nih.gov

Parameter Performance Data Source(s)
Analytes Polycyclic Aromatic Hydrocarbons (PAHs) nih.gov
Linearity Range 0.5–125 ppb (parts-per-billion) nih.gov
Detection Limits 0.12–0.81 ppb nih.gov
Repeatability (RSD%) 2–26% nih.gov
Recoveries 103–135% nih.gov
Key Advantage ~3x higher extraction efficiency for high MW PAHs vs. commercial fiber; negligible carry-over. nih.gov

Engineering Stationary Phases for Chromatography (e.g., HPLC)

Integration into Hybrid Material Systems

In polymer composites, which combine a polymer matrix with an inorganic filler or reinforcement (e.g., silica, glass fibers), the interface between the two phases is often a point of weakness. kompozit.org.trresearchgate.net Silane coupling agents like this compound are used to create a chemical bridge across this interface, improving adhesion and stress transfer between the filler and the matrix. kompozit.org.trresearchgate.net

The mechanism proceeds as follows:

Reaction with Inorganic Filler: The trichlorosilyl end of the molecule reacts with hydroxyl groups present on the surface of the inorganic filler, forming strong, covalent Si-O-filler bonds. kompozit.org.tr

Interaction with Polymer Matrix: The organofunctional tail—in this case, the long, non-polar phenylhexyl group—is oriented away from the filler surface and into the polymer matrix. This tail can physically entangle with and establish strong van der Waals forces with non-polar thermoplastic matrices (e.g., polyethylene (B3416737), polypropylene). For aromatic polymers like polystyrene, additional π-stacking interactions can occur between the phenyl ring of the silane and the polymer's aromatic rings.

This molecular-level bridging enhances the interfacial adhesion, which leads to improved dispersion of the filler within the polymer and significant enhancements in the composite's mechanical properties, such as tensile strength, modulus, and impact resistance. researchgate.netchalcogen.ro

Reinforcement and Dispersion Control in Nanocomposites

The performance of polymer nanocomposites is critically dependent on the dispersion of the nanofillers within the polymer matrix and the interfacial adhesion between the two phases. researchgate.netinformaticsjournals.co.in this compound plays a crucial role as a coupling agent to address these challenges. evonik.comresearchgate.net The trichlorosilyl group can react with hydroxyl groups present on the surface of inorganic fillers like silica or metal oxides, forming stable covalent bonds. evonik.comresearchgate.net This surface modification has two primary effects.

Firstly, it replaces the hydrophilic surface of the filler with a more hydrophobic, organophilic layer due to the presence of the phenylhexyl group. This improved compatibility between the filler and the typically hydrophobic polymer matrix mitigates the tendency of the nanoparticles to agglomerate. mdpi.com Enhanced dispersion is crucial as it ensures a more uniform distribution of the filler, maximizing the interfacial area and allowing for more effective stress transfer from the polymer matrix to the reinforcing filler. ohi-s.comnih.gov

While specific data for this compound is not extensively available in public literature, the reinforcing effect of silane coupling agents with similar structures on polymer nanocomposites is well-documented. For instance, studies on other silanes have shown significant improvements in the mechanical properties of composites. The following table, based on representative data for silane-treated silica in a polystyrene matrix, illustrates the potential impact of such surface modification.

Table 1: Representative Mechanical Properties of Silane-Treated Silica/Polystyrene Nanocomposites

Property Neat Polystyrene Polystyrene + 15 wt% Untreated Silica Polystyrene + 15 wt% Silane-Treated Silica
Tensile Strength (MPa) 40 35 45
Tensile Modulus (GPa) 3.0 4.2 5.0

| Flexural Strength (MPa) | 70 | 85 | 100 |

This table presents illustrative data based on studies of similar silane coupling agents to demonstrate the expected effects of this compound.

The data indicates that while the addition of untreated silica can increase stiffness (tensile modulus), it may lead to a reduction in tensile strength due to poor adhesion and filler agglomeration. In contrast, the use of a silane coupling agent not only enhances the modulus but also improves the tensile and flexural strength, highlighting the importance of interfacial engineering. chimicatechnoacta.ru

Biomedical Material Surfaces (Focus on Material Interaction, not Clinical Trials)

The surface properties of biomedical materials are critical to their in vivo performance, as the surface is the primary point of contact with biological systems. researchgate.net this compound can be used to modify the surfaces of metallic and ceramic implants to control their interaction with biomolecules. gelest.com

The adsorption of proteins onto an implant surface is the initial event that dictates the subsequent biological cascade, including cell adhesion and the host immune response. researchgate.netcecam.org The chemical and physical nature of the surface, such as its hydrophobicity, charge, and topography, governs the extent and nature of protein adsorption. researchgate.net

By grafting this compound onto a substrate, a surface with specific characteristics can be created. The phenylhexyl group imparts a defined level of hydrophobicity. This is significant because hydrophobic surfaces are known to promote the adsorption of certain proteins through hydrophobic interactions. nih.gov For instance, albumin, a major protein in blood plasma, is known to adsorb differently on surfaces with varying hydrophobicity. d-nb.info

The ability to control the surface chemistry allows for the selective adsorption of proteins. For example, a surface that preferentially adsorbs albumin may exhibit improved blood compatibility, as a layer of albumin can passivate the surface and reduce the adhesion of platelets, which are involved in blood clotting. d-nb.info Conversely, surfaces can be engineered to promote the adsorption of proteins like fibronectin, which plays a key role in cell adhesion and can enhance the integration of the implant with the surrounding tissue. researchgate.net

While direct studies on this compound are limited, research on other silanes demonstrates this principle. For example, surfaces modified with aminosilanes have been shown to selectively increase the adsorption of albumin. d-nb.info

Table 2: Representative Protein Adsorption on Silane-Modified Surfaces

Surface Type Albumin Adsorption (ng/cm²) Fibrinogen Adsorption (ng/cm²)
Uncoated Titanium 150 400
PEG-Silane Coated 20 50

| Hydrophobic Silane Coated (e.g., Phenyl-terminated) | 250 | 300 |

This table provides representative data for different types of silane-modified surfaces to illustrate the principle of controlled biomolecule adsorption. The values for hydrophobic silane are estimations based on general findings for phenyl-terminated silanes.

Biofouling, the non-specific adsorption of proteins and subsequent adhesion of cells, is a major challenge for many biomedical devices. d-nb.info Surfaces that can resist biofouling are highly desirable. While highly hydrophilic polymers like polyethylene glycol (PEG) are the gold standard for creating non-fouling surfaces, the controlled hydrophobicity imparted by this compound can also be leveraged to modulate bio-adhesion.

A surface modified with this compound would not be expected to be completely non-fouling due to its hydrophobic character. However, by creating a well-defined and uniform monolayer, it can present a surface that resists the non-specific, chaotic adsorption of a complex mixture of proteins. The ordered nature of the self-assembled monolayer can reduce the number of sites available for irreversible protein adhesion and denaturation.

Furthermore, by co-deposition of this compound with other functional silanes, it is possible to create surfaces with mixed chemical functionalities. For example, a surface could be created with both hydrophobic phenylhexyl regions and hydrophilic or charged regions. Such patterned surfaces could be used to create selective adsorption domains, guiding the organization of proteins and cells on the material surface. This level of control is a key goal in the development of advanced biomaterials for applications in tissue engineering and diagnostics.

Future Research Directions and Emerging Paradigms for Trichloro 6 Phenylhexyl Silane Research

Precision Synthesis of Tailored Trichloro(6-phenylhexyl)silane Derivatives

Future synthetic efforts will likely focus on the creation of a diverse library of this compound derivatives with precisely tailored functionalities. This involves moving beyond the parent molecule to introduce additional chemical groups onto the phenyl ring or the alkyl chain. Such modifications could be designed to impart specific recognition capabilities, enhance thermal stability, or alter the electronic properties of the resulting self-assembled monolayers (SAMs).

A key approach to achieving this is through multi-step synthesis, starting with ω-haloalk-1-enes. google.com For instance, a terminal halogen can be substituted with a variety of aromatic groups, not just a simple phenyl group. google.com This could include moieties with electron-donating or electron-withdrawing substituents, or even larger polycyclic aromatic systems to modulate π-π interactions within the SAM. google.com The subsequent hydrosilylation of the terminal alkene with trichlorosilane (B8805176) (HSiCl₃) would then yield the final desired functionalized silane (B1218182). google.comgoogle.com This synthetic strategy offers a modular approach to designing a wide array of derivatives.

Future research could explore the synthesis of derivatives for specific applications as detailed in the table below.

Derivative Class Potential Functional Group Targeted Property/Application
Biocompatible SurfacesPoly(ethylene glycol) (PEG) chains on the phenyl groupReduce non-specific protein adsorption for medical implants. iom3.org
Enhanced Thermal StabilityBiphenyl or other polyaromatic groups instead of phenylIncrease the operational temperature range for electronic applications. google.com
Tunable ElectronicsNitrile or other polar groups on the phenyl ringModify the surface dipole and work function of electrodes in organic electronics. google.com
Selective SensorsCrown ethers or calixarenes attached to the phenyl groupCreate surfaces with selective binding sites for specific ions or molecules.

The development of these tailored derivatives will necessitate advanced purification techniques to ensure the high purity required for forming well-ordered and defect-free self-assembled monolayers.

Advanced Control over Nanoscale Architectures and Hierarchical Structures

The self-assembly of this compound is a complex process involving hydrolysis of the trichlorosilyl (B107488) group, intermolecular cross-linking to form siloxane bonds, and covalent attachment to hydroxylated surfaces. beilstein-journals.orgresearchgate.net Future research will focus on gaining finer control over this process to create not just uniform monolayers, but also complex nanoscale and hierarchical structures.

One promising avenue is the use of particle lithography, where masks of polystyrene or silica (B1680970) nanospheres are used to direct the deposition of the silane, creating well-defined nanopatterns. beilstein-journals.org By varying the deposition method (e.g., vapor deposition, solution immersion, or contact printing), different nanostructure geometries and heights can be achieved. beilstein-journals.org This technique allows for the fabrication of surfaces with spatially controlled chemical and physical properties.

Furthermore, the formation of hierarchical structures can be achieved by controlling the hydrolysis and condensation reactions. The reaction conditions, such as humidity, temperature, and solvent composition, play a critical role in determining the final structure of the siloxane network. beilstein-journals.orgnih.gov By carefully tuning these parameters, it may be possible to create multi-layered or porous structures with unique properties. For example, controlled hydrolysis can lead to the formation of nanostructured fullerene interlayers when using fullerene-functionalized trichlorosilanes, suggesting that similar control could be exerted over phenyl-terminated silanes. researchgate.net The ability to create these complex architectures is critical for applications in areas such as catalysis, nanofluidics, and advanced coatings. nih.govmdpi.com

Integration with Additive Manufacturing and 3D Printing Technologies

Additive manufacturing, or 3D printing, offers unprecedented opportunities for creating complex, customized objects. A significant area of future research will be the integration of this compound and its derivatives to functionalize the surfaces of 3D-printed parts. nih.gov Many polymers used in 3D printing, such as polylactic acid (PLA), can have their surfaces modified to enhance their properties. mdpi.com

Organosilanes can be used to impart hydrophobicity, improve biocompatibility, or create surfaces with specific chemical reactivity on 3D-printed objects. mdpi.comasme.org For instance, the surface of a 3D-printed biomedical implant made from a biocompatible polymer could be functionalized with a tailored silane to promote specific cell adhesion and growth. mdpi.comindexcopernicus.com Research has shown that treating polymer films with oxygen plasma followed by organosilane modification can significantly improve properties for cell culture. mdpi.com

Future work will likely involve developing robust protocols for applying this compound coatings to various 3D-printed materials, including polymers, ceramics, and composites. nih.govmdpi.com This could involve vapor deposition techniques or solution-based methods adapted for complex 3D geometries. The goal is to create a seamless integration of the functionalization step into the additive manufacturing workflow, enabling the production of "smart" 3D-printed objects with tailored surface properties right out of the printer.

Machine Learning and Artificial Intelligence for Materials Design and Prediction

The vast parameter space associated with designing new silane derivatives and predicting their self-assembly behavior makes this area ripe for the application of machine learning (ML) and artificial intelligence (AI). mdpi.com Instead of relying solely on trial-and-error experimentation, ML models can be trained on existing data to predict the properties of new, hypothetical molecules. iom3.orgacs.org

A data-driven approach can accelerate the discovery of new functional materials based on the this compound scaffold. acs.orgnih.gov For example, an artificial neural network could be trained to predict the water contact angle or protein adsorption resistance of a surface based on the chemical structure of the silane used to create it. iom3.org Such models can screen vast virtual libraries of candidate molecules to identify the most promising ones for a specific application, significantly reducing the experimental workload. mdpi.com

Recent studies have demonstrated the power of ML in predicting the antifouling properties of SAMs and even in the de novo design of new molecules with desired characteristics. acs.orgnih.gov The integration of ML with molecular dynamics simulations can provide a powerful tool for understanding structure-property relationships at a fundamental level. tandfonline.com A key challenge and opportunity will be the creation of high-quality datasets to train these models, which will require standardized experimental procedures and data reporting.

ML/AI Application Area Objective Potential Impact
Predictive Modeling Predict surface properties (e.g., wettability, protein resistance) from molecular structure. iom3.orgnih.govAccelerate the screening of new silane derivatives for specific applications.
Inverse Design Design novel silane molecules that exhibit a desired set of properties. mdpi.comMove from a trial-and-error to a design-on-demand paradigm for functional surfaces.
Process Optimization Optimize the reaction conditions for synthesis and self-assembly.Improve the yield, reproducibility, and quality of silane-based materials.
Data Mining Extract new insights and correlations from existing experimental literature.Uncover hidden relationships between molecular structure, processing, and material performance.

Multiscale Modeling and Simulation Approaches for Complex Interfaces

Understanding the behavior of this compound from the molecular to the macroscopic scale requires a multiscale modeling approach. This involves combining different computational techniques to bridge the length and time scales relevant to the synthesis, self-assembly, and performance of these materials.

Coarse-grained models can then be developed based on the results of the atomistic simulations to study larger systems and longer timescales. This is particularly important for understanding the formation of large-scale patterns and the interaction of the functionalized surface with its environment, such as a biological medium or a polymer matrix. researchgate.netnih.govfigshare.com These multiscale models will be crucial for rationally designing and troubleshooting complex systems incorporating this compound, from organic transistors to biomedical devices. nih.gov

Sustainable and Green Chemistry Approaches in this compound Synthesis and Application

As with all chemical processes, there is a growing need to develop more sustainable and environmentally friendly methods for the synthesis and application of this compound. Future research will focus on reducing the environmental impact of the entire lifecycle of these materials.

In terms of synthesis, this could involve exploring alternative, greener routes that avoid the use of hazardous reagents or solvents. dntb.gov.ua For example, developing catalytic systems that can perform the hydrosilylation step with higher efficiency and selectivity under milder conditions would be a significant advancement. pensoft.net The use of bio-based starting materials, where feasible, could also contribute to a more sustainable process. Research into transforming agricultural waste into valuable biofillers using silanes is a step in this direction. rsc.org

In terms of application, the focus will be on designing silane-based materials that are more durable and have a longer lifespan, reducing the need for replacement. Furthermore, developing methods for the recycling or safe disposal of materials functionalized with this compound will be an important area of research. This includes investigating the biodegradability of these materials and their potential ecotoxicity. zmsilane.com The development of water-based or low-VOC (Volatile Organic Compound) formulations for applying the silane would also significantly reduce the environmental footprint of its use in coatings and surface treatments. zmsilane.com The synthesis of functional materials from renewable resources like cardanol (B1251761) showcases a move towards more sustainable polybenzoxazine-silica hybrids. researchgate.net

Q & A

Q. What are the established synthetic routes for Trichloro(6-phenylhexyl)silane, and how can reaction conditions be optimized for higher yields?

this compound is typically synthesized via Grignard reagent reactions. For example, a phenylhexylmagnesium bromide intermediate reacts with silicon tetrachloride in anhydrous conditions to minimize hydrolysis . Key optimization parameters include:

  • Temperature control : Maintaining sub-0°C conditions during Grignard reagent formation to prevent side reactions.
  • Solvent selection : Using dry ether or toluene to stabilize reactive intermediates.
  • Stoichiometry : A molar ratio of 1:1 for Grignard reagent to SiCl₄ ensures complete conversion. Post-synthesis purification via fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) yields >98% purity .

Q. What analytical methods are recommended for characterizing purity and structural integrity?

  • Gas Chromatography (GC) : Primary method for assessing purity (>98% GC-grade) .
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the alkyl chain length and phenyl group substitution patterns. For example, the phenyl protons appear as a multiplet at δ 7.2–7.4 ppm, while Si-Cl bonds are inferred indirectly via neighboring CH₂ groups .
  • FT-IR : Peaks at ~550 cm⁻¹ (Si-Cl stretching) and ~1100 cm⁻¹ (Si-C stretching) validate functional groups .

Q. How should researchers handle and store this compound to prevent degradation?

  • Storage : Under inert gas (argon/nitrogen) in airtight, moisture-resistant containers at 2–8°C to prevent hydrolysis .
  • Handling : Use Schlenk-line techniques for transfers and anhydrous solvents (e.g., dried toluene) for reactions .

Advanced Research Questions

Q. How does this compound facilitate nanomaterial synthesis, particularly in silicon nanocrystal (Si NC) fabrication?

In Si NC synthesis, this compound acts as both a surfactant and reactant. It forms reverse micelles in dry toluene, encapsulating SiCl₄ cores. Key steps include:

  • Self-assembly : Sonication (35 min) ensures uniform micelle formation with a silane shell.
  • Reduction : Subsequent reduction with NaBH₄ yields hexyl-functionalized Si NCs with controlled surface chemistry .
  • Applications : Tailored Si NCs exhibit tunable photoluminescence for optoelectronic devices .

Q. What mechanistic insights explain its reactivity in surface modification and polymer synthesis?

The trichlorosilane group undergoes hydrolysis to form silanols (Si-OH), which condense with hydroxylated surfaces (e.g., glass, metals) to create covalent Si-O-Si bonds. For hydrophobic coatings:

  • Substrate pretreatment : Oxygen plasma cleaning enhances surface -OH density.
  • Reaction conditions : Controlled humidity (40–60% RH) balances hydrolysis and condensation rates .
  • Polymer synthesis : Copolymerization with siloxanes (e.g., tetraethoxysilane) produces hybrid materials with enhanced thermal stability .

Q. How do structural variations (e.g., alkyl chain length, substituents) impact its reactivity compared to analogs like Trichloro(3-phenylpropyl)silane?

  • Chain length : Longer alkyl chains (e.g., 6-phenylhexyl vs. 3-phenylpropyl) reduce steric hindrance, improving surface adsorption kinetics in self-assembled monolayers .
  • Electronic effects : Electron-withdrawing substituents (e.g., fluorine in fluorinated analogs) increase Si-Cl bond polarity, accelerating hydrolysis but reducing shelf stability .
  • Comparative studies : Use contact angle measurements and XPS to quantify surface coverage and bonding efficiency .

Q. What strategies resolve contradictions in reported reaction yields or byproduct formation?

Discrepancies in yields often arise from trace moisture or oxygen. Mitigation strategies include:

  • Strict anhydrous protocols : Molecular sieves in solvents and glovebox techniques.
  • Byproduct analysis : GC-MS identifies chlorinated hydrocarbons (e.g., hexyl chloride) from incomplete Grignard reactions, prompting reagent stoichiometry adjustments .
  • Reproducibility : Standardizing reaction scales (e.g., 5–25g batches) minimizes variability .

Methodological Recommendations

  • Experimental design : Use a fractional factorial design to optimize temperature, solvent, and stoichiometry .
  • Data interpretation : Pair chromatographic data (GC) with spectroscopic validation (NMR/FT-IR) to confirm structural assignments .
  • Safety protocols : Adhere to OSHA HCS guidelines for chlorosilane handling, including fume hoods and PPE .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.